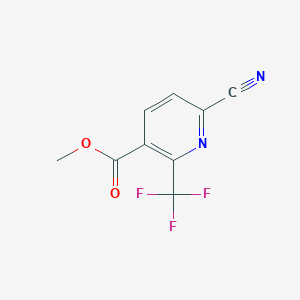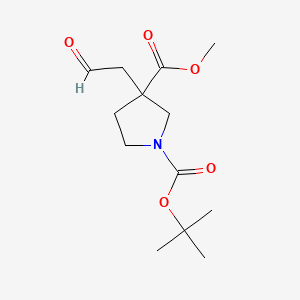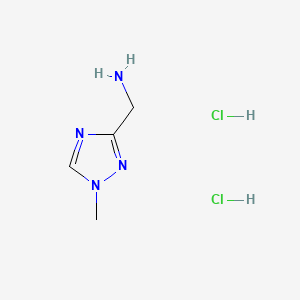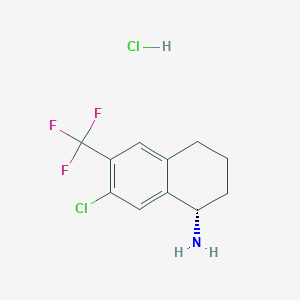
Methyl 6-cyano-2-(trifluoromethyl)nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-cyano-2-(trifluoromethyl)nicotinate is an organic compound with the chemical formula C10H7F3N2O2 It is a derivative of nicotinic acid, characterized by the presence of a cyano group at the 6-position and a trifluoromethyl group at the 2-position on the pyridine ring
Métodos De Preparación
The synthesis of Methyl 6-cyano-2-(trifluoromethyl)nicotinate typically involves the following steps:
Starting Materials: The synthesis begins with nicotinic acid or its derivatives.
Reaction with Trifluoromethylating Agents:
Cyano Group Introduction: The cyano group is introduced through nucleophilic substitution reactions using cyanide sources like sodium cyanide or potassium cyanide.
Esterification: The final step involves esterification to form the methyl ester, typically using methanol and an acid catalyst.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Methyl 6-cyano-2-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the cyano or trifluoromethyl positions, leading to the formation of various substituted derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts tailored to the desired transformation. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl 6-cyano-2-(trifluoromethyl)nicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and advanced coatings.
Mecanismo De Acción
The mechanism of action of Methyl 6-cyano-2-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and trifluoromethyl groups can influence the compound’s binding affinity and specificity, modulating its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Methyl 6-cyano-2-(trifluoromethyl)nicotinate can be compared with other similar compounds, such as:
Methyl 2-chloro-6-(trifluoromethyl)nicotinate: Similar structure but with a chloro group instead of a cyano group.
Ethyl 5-cyano-6-methyl-2-(trifluoromethyl)nicotinate: Similar structure but with an ethyl ester and a methyl group at different positions.
Methyl 2-bromo-6-(trifluoromethyl)nicotinate: Similar structure but with a bromo group instead of a cyano group.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C9H5F3N2O2 |
|---|---|
Peso molecular |
230.14 g/mol |
Nombre IUPAC |
methyl 6-cyano-2-(trifluoromethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C9H5F3N2O2/c1-16-8(15)6-3-2-5(4-13)14-7(6)9(10,11)12/h2-3H,1H3 |
Clave InChI |
KPKKVEYYKPZSAS-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(N=C(C=C1)C#N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6R,7R)-7-[[(2Z)-2-(2-amino-5-chloro-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[4-amino-5-[2-[(1,5-dihydroxy-4-oxopyridine-2-carbonyl)amino]ethylamino]pyrimidin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13907198.png)
![[(2,5-Dichlorophenoxy)methyl] methyl cyanocarbonimidodithioate](/img/structure/B13907204.png)
![1H-Pyrrolo[3,2-C]pyridin-4-ylmethanol](/img/structure/B13907208.png)




![1-[2-(iso-Butylthio)phenyl]ethanol](/img/structure/B13907239.png)

![4-Chloro-6-fluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B13907247.png)
![N-[(4-bromo-3-ethoxy-5-fluorophenyl)methyl]-5-fluoro-2-methoxybenzamide](/img/structure/B13907266.png)

![(2'-Methoxy[1,1'-biphenyl]-4-yl) acetonitrile](/img/structure/B13907282.png)
